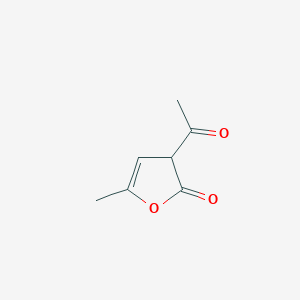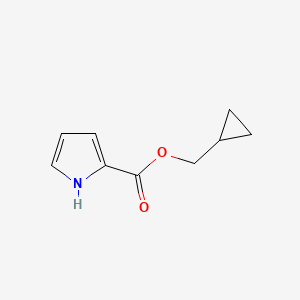
N-(1H-Pyrazol-3-yl)butyrimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-Pyrazol-3-yl)butyrimidamide is a heterocyclic compound that features a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Pyrazol-3-yl)butyrimidamide typically involves the reaction of a pyrazole derivative with a butyrimidamide precursor. One common method includes the use of 3-aminopyrazole as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-Pyrazol-3-yl)butyrimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
N-(1H-Pyrazol-3-yl)butyrimidamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(1H-Pyrazol-3-yl)butyrimidamide involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and affecting cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1H-pyrazole: Another pyrazole derivative with similar structural features.
Pyrazole-3-carboxamide: Shares the pyrazole ring but has different functional groups attached.
Uniqueness
N-(1H-Pyrazol-3-yl)butyrimidamide is unique due to its specific combination of the pyrazole ring and butyrimidamide group.
Propriétés
Formule moléculaire |
C7H12N4 |
|---|---|
Poids moléculaire |
152.20 g/mol |
Nom IUPAC |
N'-(1H-pyrazol-5-yl)butanimidamide |
InChI |
InChI=1S/C7H12N4/c1-2-3-6(8)10-7-4-5-9-11-7/h4-5H,2-3H2,1H3,(H3,8,9,10,11) |
Clé InChI |
FDENRRMCMWBDDX-UHFFFAOYSA-N |
SMILES isomérique |
CCC/C(=N/C1=CC=NN1)/N |
SMILES canonique |
CCCC(=NC1=CC=NN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane](/img/structure/B12871442.png)


![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)



![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)


![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)


